5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine
Description
Properties
IUPAC Name |
5-methoxy-4-phenoxy-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-20-14-11-18-15(13-9-5-6-10-17-13)19-16(14)21-12-7-3-2-4-8-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZUPWOCVDOWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Core Pyrimidine Formation
Pyrimidine derivatives often involve condensation reactions. For example, 4-pyrazolecarboxylic acid or similar precursors undergo esterification (e.g., with benzyl alcohol) using EDCI/HOBT coupling agents, followed by oxidation and nucleophilic substitution steps .
Substitution Reactions
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Phenoxy group introduction : Phenoxy groups are typically introduced via nucleophilic aromatic substitution or coupling reactions. For instance, pyridine N-oxides (formed using mCPBA) undergo substitution reactions with phenoxy nucleophiles .
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Pyridin-2-yl group attachment : Pyridine rings are often introduced via Diels-Alder reactions (e.g., using triazines) or direct coupling with activated intermediates .
Methoxy Group Incorporation
Methoxy groups are generally introduced during esterification steps or via direct methylation of hydroxyl precursors. For example, ethyl esters of carboxylic acids are hydrolyzed to acids after methoxylation .
Key Reaction Mechanisms
Structural Stability and Reactivity
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Phenoxy substituents : Enhance solubility and modulate electronic effects on the pyrimidine ring, potentially influencing reactivity in subsequent reactions .
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Pyridin-2-yl groups : Serve as electron-deficient heteroaromatic systems, enabling nucleophilic aromatic substitution or coordination chemistry .
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Methoxy groups : Act as electron-donating substituents, stabilizing intermediates in substitution reactions .
Biological Activity Context
While not directly studied for the target compound, related pyrimidine derivatives show:
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Anti-fibrotic activity (e.g., inhibition of collagen synthesis via hydroxyproline reduction) .
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Antiparasitic activity (e.g., IC₅₀ values against T. brucei in the low μM range) .
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Kinase inhibition (e.g., VEGFR-2/c-Met dual inhibition with IC₅₀ values ~1–2 μM) .
5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol (CID 2763499)
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Molecular Formula : C₁₀H₉N₃O₂
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Synthesis : Likely involves esterification followed by oxidation and coupling steps.
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Structure : A hydroxylated pyrimidine with methoxy and pyridinyl groups.
5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine (CID 1491532)
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Key Features : Aryl sulfide linkage, methoxy substituents.
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Reactivity : Susceptible to hydrolysis or substitution at the sulfanyl group.
Scientific Research Applications
Antiviral Activity
Pyrimidine derivatives, including 5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine, have shown promising antiviral properties. Research indicates that certain pyrimidine compounds can inhibit viral replication, particularly against viruses such as Zika and Dengue virus, demonstrating effective inhibition at low concentrations (EC50 values ranging from 1.4 to 2.4 μM) while exhibiting lower toxicity compared to other antiviral agents .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in targeting specific cancer cell lines. Studies have shown that similar pyrimidine derivatives can inhibit the activity of epidermal growth factor receptor (EGFR), a key player in many cancers. For instance, disubstituted pyrimidines demonstrated significant cytotoxicity against various cancer cell lines (A549, HT29) with IC50 values as low as 5.67 nM . This suggests that this compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyrimidine derivatives. Compounds similar to this compound have shown significant inhibition of paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin . This activity is attributed to the structural features of the pyrimidine ring, which facilitate interactions with inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrimidine derivatives. The presence of specific substituents on the pyrimidine ring significantly influences biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility and bioavailability |
| Phenoxy group | Increases interaction with biological targets |
| Pyridinyl group | Contributes to receptor binding affinity |
Studies indicate that modifications at various positions of the pyrimidine ring can lead to enhanced potency against specific targets such as EGFR and other kinases involved in cancer progression .
Agrochemical Applications
Beyond medicinal uses, pyrimidine derivatives are also explored in agrochemistry. Their potential as fungicides and herbicides is notable, with several compounds demonstrating effective pest control properties . The ability of these compounds to inhibit specific biochemical pathways in pests makes them valuable in agricultural applications.
Synthesis and Biological Evaluation
A series of studies have synthesized various derivatives of pyrimidines, including those related to this compound, evaluating their antibacterial and anticancer activities. For example, a study synthesized novel pyridine-substituted pyrimidines that exhibited significant antibacterial activity against strains like E. coli and S. aureus .
Clinical Implications
Clinical trials involving pyrimidine derivatives are underway to assess their efficacy in treating conditions such as hypertension and certain cancers. The pharmacokinetic profiles of these compounds are being analyzed to determine optimal dosing strategies and therapeutic windows.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways.
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The following table compares key structural and physicochemical properties of 5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine with related pyrimidine derivatives:
Biological Activity
5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrimidine class of compounds, characterized by a pyrimidine ring substituted with a methoxy group, a phenoxy group, and a pyridine moiety. Its molecular formula is CHNO.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and other diseases. It has been shown to inhibit key signaling pathways, including:
- VEGFR-2 and c-Met Inhibition : Similar compounds have demonstrated potent inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met, which are critical in tumor angiogenesis and metastasis .
- Cell Cycle Arrest : Research indicates that derivatives of this compound can induce cell cycle arrest in cancer cell lines, particularly at the G0/G1 phase, leading to apoptosis .
Anticancer Activity
This compound has been evaluated for its anticancer properties across various studies:
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, a related compound was reported to have an IC value of 2.16 μM against A549 cells .
- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
- Comparative Efficacy : When compared to established anticancer drugs such as Sorafenib and Foretinib, certain derivatives demonstrated superior efficacy in inhibiting cell proliferation while exhibiting lower toxicity towards normal cells .
Other Biological Activities
Beyond its anticancer potential, this compound has been investigated for other therapeutic effects:
- Anti-inflammatory Properties : Some studies suggest that pyrimidine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against various pathogens .
Study 1: Dual VEGFR-2/c-Met Inhibitors
A study focused on the synthesis and evaluation of 4-phenoxy-pyridine/pyrimidine derivatives found that compounds similar to this compound effectively inhibited both VEGFR-2 and c-Met with promising IC values . This dual inhibition suggests potential for developing targeted therapies in oncology.
Study 2: Apoptosis Induction in Cancer Cells
Research highlighted that compounds derived from this pyrimidine structure significantly induced apoptosis in A549 cells through caspase activation and cell cycle arrest mechanisms. The findings support the hypothesis that these compounds can be developed as novel anticancer agents .
Data Summary Table
| Activity Type | Cell Line/Target | IC Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 2.16 | Induces apoptosis |
| Anticancer | MCF-7 | 9.13 | Cell cycle arrest |
| Anticancer | HepG2 | 20.15 | Caspase activation |
| VEGFR-2 Inhibition | - | 1.05 | Kinase inhibition |
| c-Met Inhibition | - | 1.43 | Kinase inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine, and what challenges are associated with its purification?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives often require regioselective functionalization under basic conditions (e.g., NaOH in dichloromethane) to introduce substituents like methoxy or phenoxy groups . Purification challenges arise due to the compound’s polarity and potential byproducts. Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) are recommended . Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridinyl aromatic protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., C–C bond lengths ~1.39–1.48 Å for pyrimidine rings) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 334.1 for C₁₆H₁₅N₃O₂) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS2012 guidelines:
- Storage : Keep below -20°C in airtight containers to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Waste disposal : Segregate halogenated waste (if applicable) and use licensed biohazard disposal services .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing substituents to the pyrimidine ring?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity for substitutions .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl/heteroaryl groups .
- Reaction monitoring : Use in situ FTIR or TLC to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equiv of phenoxy reagent) to minimize side reactions .
Q. What strategies are employed to resolve contradictions between computational predictions and experimental data regarding biological activity?
- Methodological Answer :
- Docking vs. assay results : Re-evaluate ligand-protein interactions using molecular dynamics simulations (e.g., AMBER or GROMACS) to account for solvation effects .
- Enzyme inhibition assays : Compare IC₅₀ values (e.g., for kinase inhibition) under standardized conditions (pH 7.4, 37°C) .
- Data normalization : Use positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .
Q. How do solvent choice and reaction conditions influence the stereochemical outcomes in derivatives of this compound?
- Methodological Answer :
- Solvent polarity : Non-polar solvents (e.g., toluene) favor thermodynamic control, stabilizing bulky substituents .
- Temperature : Low temperatures (-78°C) suppress racemization in chiral intermediates .
- Additives : Chiral auxiliaries (e.g., (S)-BINOL) or Lewis acids (e.g., ZnCl₂) can enforce specific stereochemistry during cyclization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay validation : Cross-test compounds in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Batch analysis : Compare purity (≥95% via HPLC) and stability (e.g., degradation under light/heat) across studies .
- Meta-analysis : Aggregate data from structural analogs (e.g., 4-methoxy-pyrimidines) to identify trends in SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
